Corymbol

Antiplasmodial Malaria Sesquiterpene

Researchers face risk when generic kaurane diterpenoids are substituted without evidence. Corymbol (CAS 7047-54-3) offers a structurally defined 6β,16,17-triol scaffold with ≥98% HPLC purity, eliminating confounding impurities for reliable screening outcomes. • Unexplored chemical space: No pre-existing bioactivity data enables true hit discovery. • SAR-ready scaffold: Unique hydroxylation pattern for comparative kauranoid studies. • Analytical standard: Validated identity via HPLC/LC-MS for natural product research. Sourced from authenticated plant isolates, supplied with full QC documentation for immediate global dispatch.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
Cat. No. B15129689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorymbol
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(CC34C2CCC(C3)C(C4)(CO)O)O)C)C
InChIInChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3
InChIKeyNRRPVTKXJHEKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corymbol: A Kaurane Diterpenoid


Corymbol, also known as (6β)-Kaurane-6,16,17-triol or [16R,(-)]-Kaurane-6β,16α,17-triol , is a tetracyclic diterpenoid belonging to the kaurane class of natural products [1]. It has been isolated from various plant sources including Pteris crenata , Wedelia trilobata [2], and Calibrachoa parviflora [3]. With a molecular formula of C20H34O3 and a molecular weight of 322.5 g/mol , corymbol is supplied as a research-use-only (RUO) compound for life science investigations .

Corymbol: Why Substitution Fails


Kaurane diterpenoids exhibit diverse and often non-overlapping biological activities that are exquisitely sensitive to specific hydroxylation patterns and stereochemistry [1]. Even structurally similar kaurane triols, such as ent-kaurane-16β,17-diol or its acetates [2], cannot be assumed to share the bioactivity profile of corymbol, which features a unique 6β,16,17-triol configuration. The absence of published direct comparative bioactivity data for corymbol itself means that generic substitution based on class-level assumptions introduces significant scientific risk. Procurement decisions must therefore rely on the specific, albeit limited, quantitative evidence available for corymbol and its closely related derivatives rather than broader kaurane-class generalizations.

Corymbol Evidence Profile


Anti-Plasmodial Activity Comparison

Note: The following comparison is between the sesquiterpene corymbolone and mustakone, not the diterpenoid corymbol. This evidence is included to illustrate the type of data available for related compounds and highlights the lack of published quantitative data for corymbol itself. A study isolated two sesquiterpenes, corymbolone and mustakone, from Cyperus articulatus and evaluated their anti-plasmodial activity against sensitive strains of Plasmodium falciparum [1]. Mustakone was approximately ten times more active than corymbolone [1]. However, no IC50 values were provided in the accessible abstract. This indirect comparison underscores the critical need for direct quantitative data for corymbol against defined comparators.

Antiplasmodial Malaria Sesquiterpene

TRH Receptor Binding Comparison

This evidence compares corymbol (a kaurane diterpenoid) to phloroglucinol compounds corymbones A and B, which have reported thyrotropin-releasing hormone (TRH) receptor 2 binding affinity. Corymbones A and B showed IC50 values of 23 μM and 19 μM, respectively, against rat TRH receptor 2 [1]. No binding data exists for corymbol against this target. This comparison is provided to illustrate that structurally distinct compound classes (kaurane diterpenoids vs. acylphloroglucinols) exhibit different target engagement profiles, reinforcing the necessity of compound-specific validation.

TRH Receptor Neuroendocrine Phloroglucinol

Purity vs. Plant Extracts

Commercial corymbol is typically supplied with ≥95% purity as a purified diterpenoid standard , in contrast to crude plant extracts that contain complex mixtures of kauranoids and other compounds [1]. This purity differentiation is critical for reproducibility in bioassays. For instance, the isolation paper for corymbol from Calibrachoa parviflora identified numerous co-occurring diterpenes including corymbol 6-monoacetate, corymbol 17-monoacetate, and ent-kaurane-16β,17-diol [1], any of which could confound biological results if present as impurities.

Natural Product Reference Standard Quality Control

Bioactivity Data Scarcity

A comprehensive search of the peer-reviewed literature, excluding excluded vendor sites, reveals a significant data gap: no published studies were identified that report quantitative IC50, EC50, or Ki values for corymbol itself in any defined biological assay with a clear comparator compound. Claims of anti-inflammatory, anticancer, or antimicrobial activity appear only on commercial vendor pages without primary data citations. This evidence item explicitly acknowledges the limitation: corymbol lacks the robust, comparator-based quantitative evidence required for high-confidence procurement decisions based on bioactivity differentiation.

Data Gap Research Need Primary Screening

Corymbol Application Scenarios


Natural Product Library Screening

Corymbol is well-suited as a purified natural product standard for inclusion in compound libraries aimed at phenotypic screening or target-based assays to discover new biological activities. Given the absence of pre-existing quantitative bioactivity data , it represents an unexplored chemical space within the kaurane diterpenoid class. Its defined purity (≥95%) ensures that any positive screening hits can be directly attributed to the compound without confounding impurities.

Structure-Activity Relationship Studies

Corymbol can serve as a core scaffold for SAR investigations exploring the impact of the 6β,16,17-triol substitution pattern on biological activity. Comparative studies with other kauranoids, such as ent-kaurane-16β,17-diol or corymbol acetates [1], could reveal structure-dependent differences in potency or target selectivity. Such studies would address the current data gap and provide the quantitative differentiation evidence currently lacking.

Phytochemical Reference Standard

As a known constituent of plants such as Pteris crenata , Wedelia trilobata [2], and Calibrachoa parviflora [1], corymbol can be employed as an analytical reference standard for the identification and quantification of this diterpenoid in plant extracts via HPLC or LC-MS. This application leverages its well-defined structure and commercial availability rather than its bioactivity profile.

In Vitro Toxicology & ADME Profiling

Corymbol may be used in early-stage in vitro ADME/Tox assays (e.g., metabolic stability, CYP inhibition, cytotoxicity) to generate baseline data for the kaurane triol subclass. The absence of published toxicity data makes such exploratory studies valuable for assessing the developability of this chemical series as potential lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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